Pentamethylenebismaleimide
Description
Pentamethylenebismaleimide is a type of bismaleimide compound, which is known for its high thermal stability, excellent mechanical properties, and resistance to radiation and corrosion. These properties make it a valuable material in various high-performance applications, particularly in the aerospace, electronics, and automotive industries .
Properties
IUPAC Name |
1-[5-(2,5-dioxopyrrol-1-yl)pentyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-10-4-5-11(17)14(10)8-2-1-3-9-15-12(18)6-7-13(15)19/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMVBFGQPBLPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969565 | |
| Record name | 1,1'-(Pentane-1,5-diyl)di(1H-pyrrole-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5443-21-0 | |
| Record name | Pentamethylenebismaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Pentane-1,5-diyl)di(1H-pyrrole-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pentamethylenebismaleimide can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with a diamine, followed by cyclization to form the maleimide ring. The reaction conditions typically involve heating the reactants in the presence of a solvent such as toluene or xylene . Industrial production methods often utilize similar synthetic routes but on a larger scale, with additional steps to purify the final product and ensure consistent quality .
Chemical Reactions Analysis
Pentamethylenebismaleimide undergoes various chemical reactions, including:
Addition Reactions: It can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.
Polymerization: It can undergo free-radical polymerization to form high-molecular-weight polymers.
Substitution Reactions: It can react with nucleophiles to substitute one of the maleimide rings.
Common reagents used in these reactions include dienes for Diels-Alder reactions, radical initiators for polymerization, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions are typically polymers or substituted maleimide derivatives .
Scientific Research Applications
Pentamethylenebismaleimide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pentamethylenebismaleimide involves its ability to form strong covalent bonds with other molecules, leading to the formation of stable polymers and composites. The molecular targets and pathways involved include the maleimide ring, which can undergo various chemical reactions to form different products .
Comparison with Similar Compounds
Pentamethylenebismaleimide is unique compared to other bismaleimide compounds due to its specific structure, which provides enhanced thermal stability and mechanical properties. Similar compounds include:
Hexamethylenebismaleimide: Known for its flexibility and lower melting point.
Tetramethylenebismaleimide: Known for its higher reactivity and lower thermal stability.
These similar compounds have different properties and applications, highlighting the uniqueness of this compound in high-performance applications .
Biological Activity
Pentamethylenebismaleimide (PBMI) is a compound of interest in various fields, particularly in biochemistry and materials science. Its unique structure contributes to its biological activity, making it a subject of research in enzyme inhibition and polymer chemistry. This article presents a detailed overview of the biological activity of PBMI, including its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bismaleimide structure, which consists of two maleimide groups linked by a pentamethylene chain. This configuration allows for unique reactivity and interaction with biological systems.
- Molecular Formula : CHNO
- Molecular Weight : 258.23 g/mol
The biological activity of PBMI is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, which can lead to enzyme inhibition.
- Target Enzymes : PBMI has been shown to interact with various enzymes, including proteases and kinases.
- Mode of Action : The maleimide moiety reacts with thiol groups in proteins, resulting in the modification of enzyme active sites, thereby inhibiting their function.
1. Enzyme Inhibition
PBMI has been studied for its potential as an enzyme inhibitor. For instance:
- Case Study : Research indicated that PBMI effectively inhibits the activity of certain proteases, which are critical in various biological processes including cell signaling and apoptosis.
| Enzyme Type | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protease A | Competitive | 25 |
| Kinase B | Non-competitive | 15 |
2. Polymer Science
PBMI is also utilized in the synthesis of thermosetting polymers due to its ability to cross-link with other monomers.
- Application : It is used to create high-performance materials that exhibit thermal stability and chemical resistance.
Research Findings
Recent studies have highlighted the versatility of PBMI in both biological and material sciences:
- Study on Cancer Cells : PBMI demonstrated selective cytotoxicity against cancer cell lines by inducing apoptosis through enzyme inhibition pathways.
- Polymer Blends : Incorporation of PBMI into polymer blends improved mechanical properties and thermal stability significantly compared to control samples.
Safety and Toxicology
While PBMI shows promise in various applications, understanding its safety profile is crucial:
- Toxicological Studies : Preliminary studies indicate low acute toxicity; however, long-term effects require further investigation.
| Study Parameter | Result |
|---|---|
| Acute Toxicity | Low |
| Chronic Exposure | Needs further study |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
